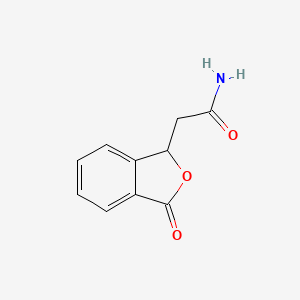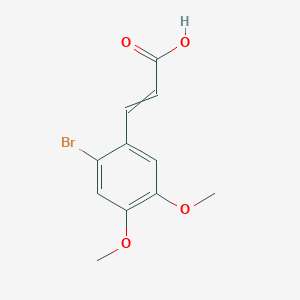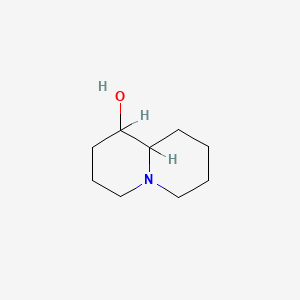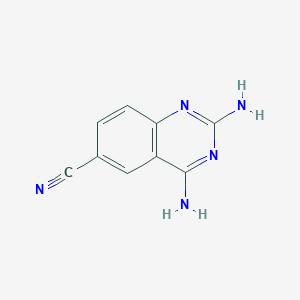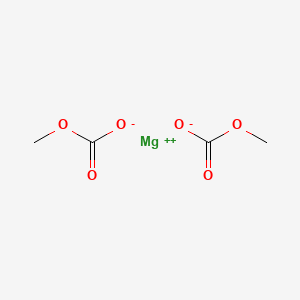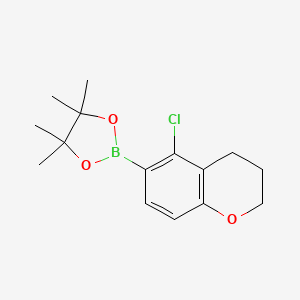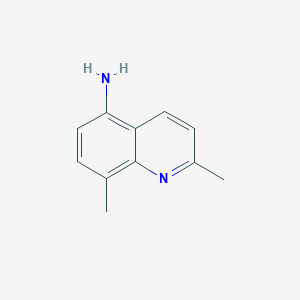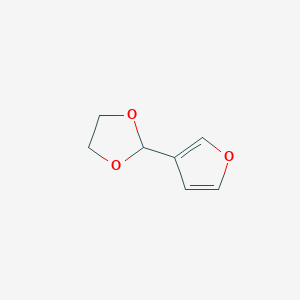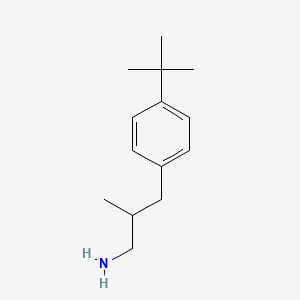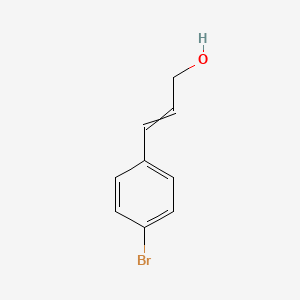
3-(4-Bromo-phenyl)-prop-2-en-1-ol
概要
説明
3-(4-Bromophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9BrO. It is a brominated derivative of cinnamyl alcohol and is characterized by the presence of a bromine atom on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(4-Bromophenyl)prop-2-en-1-ol involves the bromination of cinnamyl alcohol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of 3-(4-Bromophenyl)prop-2-en-1-ol may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to 3-(4-Bromophenyl)propan-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)prop-2-enal or 3-(4-Bromophenyl)propanoic acid.
Reduction: 3-(4-Bromophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Bromophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Bromophenyl)prop-2-en-1-ol depends on the specific reactions it undergoes. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)prop-2-en-1-ol: Contains a fluorine atom on the phenyl ring.
3-(4-Methylphenyl)prop-2-en-1-ol: Has a methyl group on the phenyl ring.
Uniqueness
3-(4-Bromophenyl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, leading to different chemical and biological properties .
特性
分子式 |
C9H9BrO |
|---|---|
分子量 |
213.07 g/mol |
IUPAC名 |
3-(4-bromophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2 |
InChIキー |
DLEIRQMIYDUVBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CCO)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
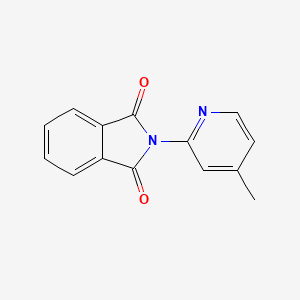
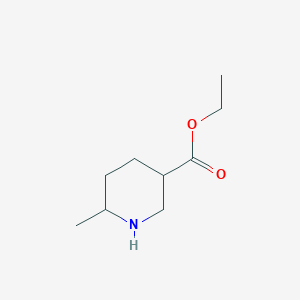
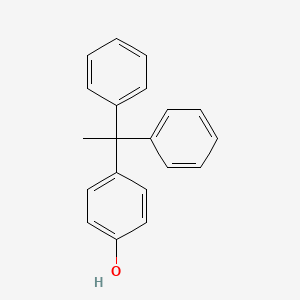
![7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B8790659.png)
